molecular formula C9H14O3 B13572542 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropanecarboxaldehyde

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropanecarboxaldehyde

Cat. No.: B13572542
M. Wt: 170.21 g/mol
InChI Key: NLCZKLDMGGXPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a dioxolane moiety and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the dioxolane ring, which is then further functionalized to introduce the cyclopropane and aldehyde groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened and substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-methanol.

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also interact with biological membranes and other macromolecules, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar structure but lacks the cyclopropane and aldehyde groups.

    2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of an aldehyde.

    2,2-Dimethyl-1,3-dioxolan-4-one: Contains a ketone group instead of an aldehyde.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O3/c1-8(2)11-5-7(12-8)9(6-10)3-4-9/h6-7H,3-5H2,1-2H3

InChI Key

NLCZKLDMGGXPEN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2(CC2)C=O)C

Origin of Product

United States

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